17-Epimethyltestosterone
Overview
Description
17-Epimethyltestosterone is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a methyl group at the 17th carbon position, which distinguishes it from its parent compound. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.
Mechanism of Action
Target of Action
17-Epimethyltestosterone, a derivative of the anabolic androgenic steroid 17α-methyltestosterone, primarily targets androgen receptors . These receptors play a crucial role in the development of male sexual characteristics and the maintenance of muscle mass and strength.
Mode of Action
This compound binds to androgen receptors, triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the promotion of muscle growth and the development of male secondary sexual characteristics .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. The main metabolic pathways include 17-oxidation, A-ring reduction, and 3-reduction . These pathways generate various metabolites, some of which have been detected in human urine .
Pharmacokinetics
The pharmacokinetics of this compound, like other anabolic steroids, involves absorption, distribution, metabolism, and excretion (ADME) Anabolic steroids are typically well-absorbed and widely distributed in the body. They undergo extensive metabolism in the liver, and the metabolites are excreted in urine .
Result of Action
The binding of this compound to androgen receptors leads to muscle growth and the development of male secondary sexual characteristics . Misuse can lead to adverse effects, including hormonal imbalances and health risks .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances in the body, and external factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
17-Epimethyltestosterone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The metabolites of this compound have a fully reduced steroid A-ring with either an 17,17-dimethyl-18-nor-13 structure or they have been further oxidized at position 16 of the steroid backbone .
Cellular Effects
It is known that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Epimethyltestosterone typically involves the chemical modification of natural steroids such as diosgenin. The process begins with the conversion of diosgenin to 3β-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to introduce the methyl group at the 17th position, resulting in the formation of 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 17-Epimethyltestosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 17-keto compounds.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The methyl group at the 17th position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Scientific Research Applications
17-Epimethyltestosterone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is employed in research on androgen receptor interactions and the effects of anabolic steroids on cellular processes.
Medicine: this compound is investigated for its potential therapeutic uses, including hormone replacement therapy and treatment of muscle-wasting conditions.
Comparison with Similar Compounds
17-Methyltestosterone: Similar in structure but with different pharmacokinetic properties.
Metandienone: Another anabolic steroid with a 17α-methyl group, known for its potent anabolic effects.
Boldenone: A synthetic steroid with structural similarities but distinct anabolic and androgenic profiles.
Uniqueness: 17-Epimethyltestosterone is unique due to its specific methylation at the 17th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred compound for research and therapeutic applications where a balance between anabolic and androgenic activity is desired .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-MPRNQXESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427652 | |
Record name | AC1OEQ1K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2607-14-9 | |
Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Epimethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1OEQ1K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-EPIMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 17-Epimethyltestosterone in the context of methandienone use?
A: this compound serves as a crucial biomarker for detecting methandienone misuse. [] The research paper "The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine" [] focuses on developing and validating a radioimmunoassay (RIA) method to detect this compound in urine. This method allows researchers and clinicians to monitor the excretion of methandienone metabolites, providing evidence of its use.
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